Magnesium trifluoroacetate

Vue d'ensemble

Description

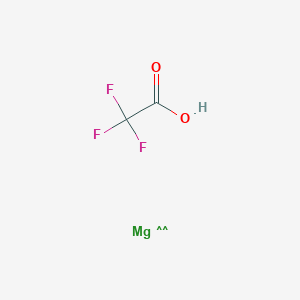

Magnesium trifluoroacetate, also known as Magnesium bis(trifluoroacetate), is a compound with the molecular formula C4F6MgO4 . It is a salt of acetic acid where the acetyl group’s hydrogen atoms are replaced by fluorine atoms .

Synthesis Analysis

The synthesis of Magnesium trifluoroacetate involves the reaction of magnesium alkoxides with HF . The non-aqueous fluorolytic sol–gel synthesis method has been used to produce nanoscaled metal fluorides . This method involves a stepwise replacement of alkoxide by F-ions, resulting in the formation of a variety of metal alkoxide fluoride clusters .Molecular Structure Analysis

The molecular structure of Magnesium trifluoroacetate is represented by the formula C4F6MgO4 . Its average mass is 250.336 Da and its monoisotopic mass is 249.955124 Da .Chemical Reactions Analysis

Magnesium trifluoroacetate is involved in various chemical reactions. For instance, it plays a role in the non-aqueous fluorolytic sol–gel synthesis of nanoscopic metal fluorides . During drying and initial heating, solvent and excess acetic and trifluoroacetic acid evaporate and exchange processes take place, yielding mixed magnesium hydroxo acetate trifluoroacetates .Physical And Chemical Properties Analysis

Trifluoroacetic acid, a component of Magnesium trifluoroacetate, is a strong acid with a dissociation constant, pKa, of 0.23 . It is the terminal residue formed from the degradation of a large number of commercially used chemicals .Applications De Recherche Scientifique

Thin Film Preparation : Magnesium fluoride (MgF2) thin films can be created on silica glass substrates using a trifluoroacetic acid (TFA) method, with trifluoroacetic acid as a fluorine source. These films exhibit higher optical transmittance and a particle size of less than 50 nm (Fujihara, Tada, & Kimura, 1997).

Catalytic Applications : Magnesium 2,2,2-trifluoroacetate [Mg(OOCCF3)2] serves as an efficient catalyst in synthesizing 1-amidoalkyl-2-naphthol derivatives, with high yields and recyclable catalytic activity (Mohammad Shafiee, Moloudi, Teimouri Jervekani, & Ghashang, 2012).

Nanocomposite Development : Magnesium and aluminium fluoride nanoparticles, prepared using trifluoroacetic acid, are used in transparent composites. These materials show reduced refractive indices, indicating potential applications in optics (Noack et al., 2013).

Photoelectrochemical Water Splitting : Magnesium dititanate (MgTi2O5) thin films, grown using a heterobimetallic single molecular precursor involving trifluoroacetic acid, have been used in photoelectrochemical water splitting, showcasing enhanced photocurrent density and improved electron/hole transfer (Ehsan et al., 2017).

Synthesis of Benzofurofuranone Derivatives : Magnesium-promoted reductive introduction of trifluoroacetyl group to coumarin, followed by trifluoroacetic acid treatment, allows the synthesis of trifluoromethylated benzofurofuranone derivatives. This process indicates potential applications in medicinal chemistry (Zhang et al., 2019).

Endothelialization of Alloys : In cardiovascular stent research, magnesium-rare earth alloys treated with hydrofluoric acid and coated with collagen demonstrate improved endothelialization, which is crucial for biocompatibility and biodegradation (Zhao, Workman, & Zhu, 2014).

Orthopedic Implant Applications : Magnesium alloys have been explored for orthopedic implant applications, with strategies for improving mechanical and degradation performance through alloying and surface modification (Radha & Sreekanth, 2017).

Carboxylation Reactions : Magnesium powder in trifluoroacetic acid promotes the carboxylation reaction of saturated hydrocarbons with carbon monoxide, producing carboxylic acids and alkyl trifluoroacetates (Asadullah, Kitamura, & Fujiwara, 1999).

Oxophlorin Synthesis : Magnesium or zinc porphyrins treated with thallium(III) trifluoroacetate yield oxophlorins, indicating potential in porphyrin chemistry (Barnett, Hudson, McCombie, & Smith, 1973).

Safety And Hazards

Magnesium trifluoroacetate may pose certain safety risks and hazards. For instance, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It is also advised to wear protective gloves, clothing, and eye/face protection when handling this compound .

Orientations Futures

The future of Magnesium trifluoroacetate lies in its potential applications in various fields. For instance, the non-aqueous fluorolytic sol–gel synthesis method, which is used to produce Magnesium trifluoroacetate, can be used to manufacture antireflective coatings, corundum ceramics with drastically improved properties, and novel metal fluoride-based organic–inorganic composites . This opens up new possibilities for the use of this compound in various industrial applications .

Propriétés

InChI |

InChI=1S/C2HF3O2.Mg/c3-2(4,5)1(6)7;/h(H,6,7); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOZHRCRUJKPIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)O.[Mg] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HF3MgO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium trifluoroacetate | |

CAS RN |

123333-72-2 | |

| Record name | Acetic acid, 2,2,2-trifluoro-, magnesium salt (4:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123333-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium trifluoroacetate, complex with trifluoroacetic acid (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(6,6,8,8-Tetramethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane-2,2,4,4-tetrayl)tetra(ethane-2,1-diyl)]tetrakis(diphenylphosphane)](/img/structure/B1142247.png)

![N-[(3S,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide;hydrochloride](/img/structure/B1142249.png)

![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1142257.png)